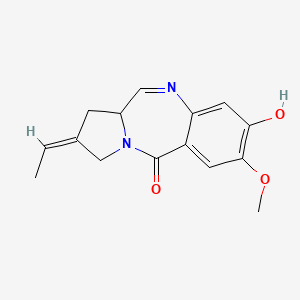
Pretomaymycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pretomaymycin is a naturally occurring antibiotic compound belonging to the pyrrolo[1,4]benzodiazepine family. It is produced by the bacterium Streptomyces and exhibits significant antitumor and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Pretomaymycin can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the following steps:
Formation of the Pyrrolo[1,4]benzodiazepine Core: This step involves the condensation of an anthranilate derivative with a branched proline derivative.
Methylation and Oxidation: The anthranilate unit undergoes methylation, followed by oxidation and dimethylation of the side chain.
Final Assembly: The modified anthranilate and proline derivatives are then condensed to form the final this compound structure.
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces cultures under controlled conditions. The compound is then extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Pretomaymycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxotomaymycin.
Reduction: this compound can be reduced to form various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxotomaymycin: Formed through oxidation.
Reduced Derivatives: Various reduced forms of this compound.
Substituted Derivatives: Products formed through substitution reactions.
Scientific Research Applications
Pretomaymycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrolo[1,4]benzodiazepine chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its antitumor activity, particularly in the treatment of certain cancers.
Mechanism of Action
Pretomaymycin exerts its effects by binding to DNA and inhibiting DNA replication. The compound specifically targets the minor groove of DNA, forming covalent bonds with the DNA strands. This interaction disrupts the normal function of DNA, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Tomaymycin: Another pyrrolo[1,4]benzodiazepine antibiotic with similar antitumor properties.
Oxotomaymycin: An oxidized derivative of pretomaymycin with similar biological activity.
Barmumycin: A related compound isolated from marine actinomycetes with antitumor activity.
Uniqueness
This compound is unique due to its specific DNA-binding properties and its ability to form covalent bonds with DNA. This makes it particularly effective as an antitumor agent, as it can selectively target cancer cells and inhibit their proliferation .
Properties
CAS No. |
28797-41-3 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(8Z)-8-ethylidene-3-hydroxy-2-methoxy-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C15H16N2O3/c1-3-9-4-10-7-16-12-6-13(18)14(20-2)5-11(12)15(19)17(10)8-9/h3,5-7,10,18H,4,8H2,1-2H3/b9-3- |
InChI Key |
MQCBKXNWUKLOOH-OQFOIZHKSA-N |
Isomeric SMILES |
C/C=C\1/CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |
Canonical SMILES |
CC=C1CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


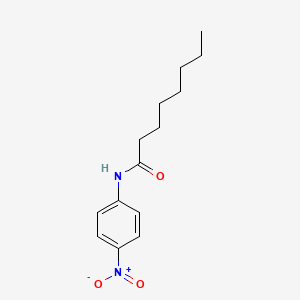
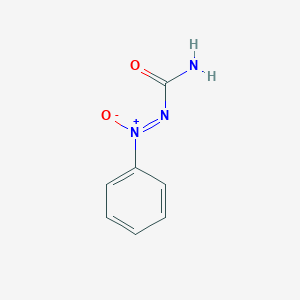

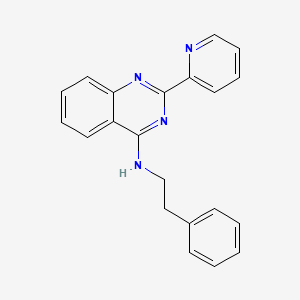
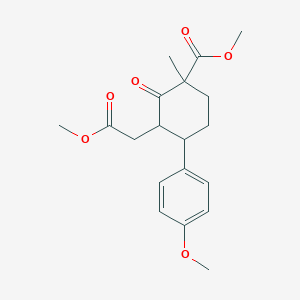
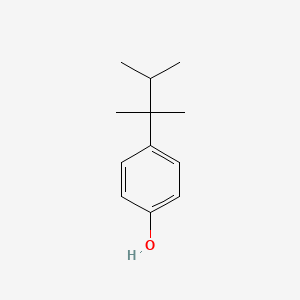
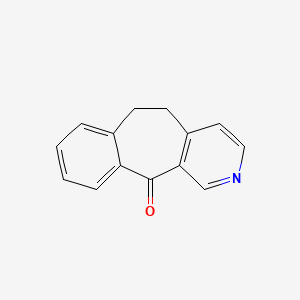
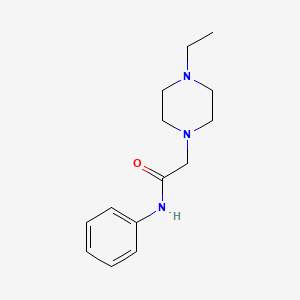
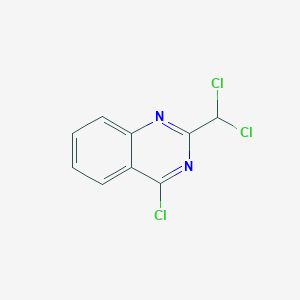
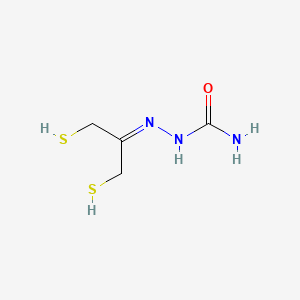
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)

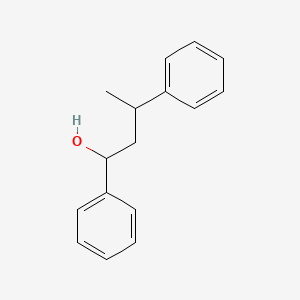
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
